6-amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Description
6-Amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is a tricyclic heterocyclic compound featuring a fused bicyclo[7.3.0] core with sulfur (thia) and nitrogen (aza) atoms. The 4-methylphenyl substituent at the amide nitrogen and the amino group at position 6 are critical to its structural identity. These compounds are typically synthesized via reductive Heck reactions or domino couplings, as seen in related tricyclic derivatives .
Properties
Molecular Formula |
C18H17N3OS |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H17N3OS/c1-10-5-7-12(8-6-10)20-17(22)16-15(19)13-9-11-3-2-4-14(11)21-18(13)23-16/h5-9H,2-4,19H2,1H3,(H,20,22) |
InChI Key |
APWOGOSDOWEOOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the amino group: This step usually involves the use of amination reactions, where an amine source is introduced to the intermediate compound.
Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the 4-methylphenyl group is attached to the core structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound may find use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-amino-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
